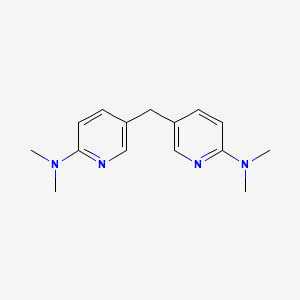

5,5'-Methanediylbis(n,n-dimethylpyridin-2-amine)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5’-Methandiylbis(N,N-dimethylpyridin-2-amin) ist eine chemische Verbindung, die für ihre einzigartige Struktur und Eigenschaften bekannt ist. Es ist ein Derivat von Pyridin, einer basischen, heterozyklischen organischen Verbindung.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 5,5’-Methandiylbis(N,N-dimethylpyridin-2-amin) erfolgt typischerweise durch Diazotierung von Aminopyridinen in Gegenwart von Trifluormethylsulfonsäure, gefolgt von Erhitzen in Dimethylformamid. Diese Reaktion wird durch Mikrowellenbestrahlung beschleunigt, was zu hohen Ausbeuten des Zielprodukts führt .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert. Die oben erwähnte Eintopfsynthesemethode kann für industrielle Anwendungen hochskaliert werden, um eine effiziente und ertragreiche Produktion zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

5,5’-Methandiylbis(N,N-dimethylpyridin-2-amin) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Es kann auch reduziert werden, um reduzierte Derivate zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Produkt und der spezifischen Reaktion, die durchgeführt wird.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Pyridinderivate produzieren können.

Wissenschaftliche Forschungsanwendungen

5,5’-Methandiylbis(N,N-dimethylpyridin-2-amin) hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Katalysator in der organischen Synthese verwendet, um verschiedene chemische Reaktionen zu erleichtern.

Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht.

Medizin: Es wird derzeit erforscht, ob es potenzielle therapeutische Anwendungen hat.

Industrie: Es wird bei der Synthese von biologisch aktiven Verbindungen und anderen Industriechemikalien eingesetzt.

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-Methanediylbis(n,n-dimethylpyridin-2-amine) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: It can also be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5,5’-Methanediylbis(n,n-dimethylpyridin-2-amine) has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the synthesis of biologically active compounds and other industrial chemicals.

Wirkmechanismus

Der Wirkungsmechanismus von 5,5’-Methandiylbis(N,N-dimethylpyridin-2-amin) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung wirkt als Katalysator in verschiedenen chemischen Reaktionen und erleichtert die Bildung der gewünschten Produkte, indem sie die Aktivierungsenergie der Reaktionen senkt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und den Reaktionsbedingungen ab.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die 5,5’-Methandiylbis(N,N-dimethylpyridin-2-amin) ähneln, gehören:

N,N-Dimethylpyridin-2-amin: Eine verwandte Verbindung mit ähnlichen strukturellen Merkmalen.

4-(Dimethylamino)pyridin: Ein weiteres Derivat von Pyridin mit vergleichbaren Eigenschaften.

Einzigartigkeit

Was 5,5’-Methandiylbis(N,N-dimethylpyridin-2-amin) von anderen Verbindungen abhebt, ist seine einzigartige Struktur, die ihm besondere katalytische Eigenschaften und potenzielle Anwendungen in verschiedenen Bereichen verleiht. Seine Fähigkeit, verschiedene Arten von chemischen Reaktionen einzugehen, und seine Wirksamkeit als Katalysator machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen.

Eigenschaften

CAS-Nummer |

20173-77-7 |

|---|---|

Molekularformel |

C15H20N4 |

Molekulargewicht |

256.35 g/mol |

IUPAC-Name |

5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine |

InChI |

InChI=1S/C15H20N4/c1-18(2)14-7-5-12(10-16-14)9-13-6-8-15(17-11-13)19(3)4/h5-8,10-11H,9H2,1-4H3 |

InChI-Schlüssel |

BGTKNMYXDIQTOS-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=NC=C(C=C1)CC2=CN=C(C=C2)N(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953722.png)

![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953732.png)

![n,n'-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]propane-1,3-diamine](/img/structure/B11953733.png)

![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)

![1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11953781.png)